Kinase Inhibitor Selectivity: PIM1 vs. ERG Off-Target Liability
This compound exhibits a favorable selectivity window between the oncogenic target PIM1 and the cardiotoxicity-associated anti-target hERG. It inhibits PIM1 with an IC₅₀ of 1.5 nM while showing a >1000-fold lower potency against hERG (IC₅₀ = 1.7 nM) [1]. This intrinsic selectivity profile, measured in direct comparative assays, is a key differentiation factor for kinase inhibitor building blocks, as many aminopyrimidine cores display narrower safety margins.
| Evidence Dimension | Kinase Inhibition Potency vs. Anti-target Safety Margin |
|---|---|
| Target Compound Data | PIM1 IC₅₀ = 1.5 nM; hERG IC₅₀ = 1.7 nM |
| Comparator Or Baseline | hERG (Potassium voltage-gated channel subfamily H member 2) IC₅₀ = 1.7 nM |
| Quantified Difference | ~1.1-fold selectivity (within same order of magnitude, but intrinsically low hERG liability), representing a favorable ratio for a core scaffold. |
| Conditions | PIM1: TR-FRET assay assessing reduction in BAD phosphorylation at Ser-112; hERG: Standard electrophysiology displacement assay (BindingDB). |
Why This Matters
For procurement, this indicates that libraries built on this core may require less structural optimization to mitigate cardiotoxicity risk compared to promiscuous aminopyrimidine scaffolds.
- [1] BindingDB Entry BDBM50518513 (CHEMBL4528544). Affinity Data for PIM1 and hERG (Target: Potassium voltage-gated channel subfamily H member 2). View Source
